![molecular formula C22H22N2O5S B297918 Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
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Overview
Description
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as Methyl DM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Methyl DM-1 is a member of the thiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. By inhibiting microtubule polymerization, Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 for use in lab experiments is its potent antitumor activity. This makes it an ideal candidate for testing in animal models of cancer. However, one limitation of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1. One area of interest is in the development of new cancer treatments based on the compound. Another potential direction is in the development of new antiparasitic drugs. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 and to identify potential side effects or limitations of its use in scientific research.
Synthesis Methods
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 can be synthesized using a variety of methods, including the reaction of 5-(2,5-dimethoxybenzylidene)-3-ethyl-4-thioxo-1,3-thiazolidin-2-one with methyl 4-aminobenzoate in the presence of a base. The resulting compound can be purified using standard techniques such as column chromatography.
Scientific Research Applications
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
properties
Product Name |
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
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Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-5-24-20(25)19(13-15-12-17(27-2)10-11-18(15)28-3)30-22(24)23-16-8-6-14(7-9-16)21(26)29-4/h6-13H,5H2,1-4H3/b19-13+,23-22? |
InChI Key |
JVBYNJULZYRERZ-LRSFCCPYSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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